molecular formula C12H17NO2 B5485622 N-(3-ethoxybenzyl)propanamide

N-(3-ethoxybenzyl)propanamide

Cat. No.: B5485622
M. Wt: 207.27 g/mol
InChI Key: QFWZDVMHZWOQLI-UHFFFAOYSA-N
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Description

N-(3-Ethoxybenzyl)propanamide is a synthetic organic compound of significant interest in chemical and pharmaceutical research. Its structure, featuring a propanamide chain linked to a 3-ethoxybenzyl group, suggests potential as a key intermediate or building block in organic synthesis and medicinal chemistry. The ethoxybenzyl moiety is a common pharmacophore found in compounds with various biological activities, making this amide a valuable candidate for the development and screening of new active molecules . This product is provided as a high-purity solid. Researchers should determine specific properties such as its exact molecular weight, melting point, and boiling point through experimental analysis or authoritative databases prior to use . Handling should follow standard laboratory safety protocols. This compound is intended for research and manufacturing applications only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-12(14)13-9-10-6-5-7-11(8-10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWZDVMHZWOQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC(=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(3-ethoxybenzyl)propanamide

The conventional synthesis of this compound is centered around the formation of the propanamide backbone via amidation, which requires the carefully planned synthesis of its constituent precursors.

Amidation Reactions for Propanamide Backbone Formation

The cornerstone of this compound synthesis is the amidation reaction, which forms the central amide linkage. The most direct and established method involves the reaction of an activated propanoic acid derivative, typically propanoyl chloride, with 3-ethoxybenzylamine. savemyexams.com This nucleophilic acyl substitution reaction is highly effective due to the high reactivity of the acyl chloride.

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of 3-ethoxybenzylamine attacking the electrophilic carbonyl carbon of propanoyl chloride. savemyexams.com This is followed by the elimination of a chloride ion, which subsequently reacts with the hydrogen from the amine group to form hydrogen chloride (HCl). savemyexams.com To neutralize the HCl byproduct, which would otherwise form an unreactive ammonium (B1175870) salt with the starting amine, the reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), or with an excess of the amine itself. savemyexams.comindianchemicalsociety.com

Introduction of the Ethoxybenzyl Moiety

The 3-ethoxybenzyl group is incorporated into the final molecule through the precursor, 3-ethoxybenzylamine. The synthesis of this key intermediate can be achieved through several routes, often starting from 3-ethoxybenzaldehyde (B1676413) or 3-hydroxybenzaldehyde.

One common pathway is the reductive amination of 3-ethoxybenzaldehyde. This process involves reacting the aldehyde with ammonia (B1221849) to form an intermediate imine, which is then reduced to the corresponding amine. Another approach involves the reduction of 3-ethoxybenzonitrile (B1293884).

Alternatively, 3-ethoxybenzylamine hydrochloride can be synthesized from 3-hydroxybenzaldehyde. This involves an etherification step to introduce the ethoxy group, followed by conversion of the aldehyde to an amine. This precursor is commercially available as a stable salt. cymitquimica.com

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound relies on the efficient preparation of its precursors: a propanoylating agent and 3-ethoxybenzylamine.

Propanoyl Chloride Synthesis: Propanoyl chloride is the most common propanoylating agent used for this synthesis. It is typically not synthesized in situ but prepared beforehand from propanoic acid. Several reagents can be used for this conversion, with thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) being the most common. savemyexams.comchemicalbook.comquora.com The reaction with thionyl chloride is often preferred in a laboratory setting as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. quora.com Industrially, the reaction of propionic acid with phosgene (B1210022) is also employed. wikipedia.org

Table 1: Comparison of Reagents for Propanoyl Chloride Synthesis from Propanoic Acid
ReagentReaction ByproductsKey AdvantagesReference
Thionyl chloride (SOCl₂)SO₂ (gas), HCl (gas)Gaseous byproducts simplify product isolation. quora.com
Phosphorus pentachloride (PCl₅)POCl₃ (liquid), HCl (gas)Effective, but liquid byproduct requires separation. savemyexams.com
Phosphorus trichloride (PCl₃)H₃PO₃ (solid)Reaction requires heating; solid byproduct. chemicalbook.comchemicalbook.com

3-Ethoxybenzylamine Synthesis: As mentioned, this precursor is typically synthesized via reductive amination of 3-ethoxybenzaldehyde or reduction of 3-ethoxybenzonitrile. The choice of starting material often depends on commercial availability and cost.

Advanced Synthetic Approaches and Catalytic Methods

To improve efficiency, yield, and environmental footprint, advanced synthetic methods have been developed for amide bond formation. These include microwave-assisted synthesis and the use of novel coupling reagents that bypass the need for highly reactive intermediates like acyl chlorides.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of this compound, microwave irradiation can be applied to the direct amidation of propanoic acid with 3-ethoxybenzylamine. This technique often leads to a dramatic reduction in reaction times, from hours to minutes, and can result in higher yields compared to conventional heating methods. indianchemicalsociety.comtandfonline.com

Many microwave-assisted amidation protocols are performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. mdpi.comresearchgate.net The reaction can proceed without a catalyst, although in some cases, a catalytic amount of a substance like ceric ammonium nitrate (B79036) or a solid acid catalyst can further enhance the reaction rate and yield. mdpi.comrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction TimeSeveral hours to daysMinutes indianchemicalsociety.comtandfonline.com
Energy ConsumptionHigherLower mdpi.com
Solvent UseOften requires solventsCan be performed solvent-free researchgate.net
YieldVariableOften higher, near-quantitative tandfonline.com

Novel Coupling Reagents and Strategies

A significant advancement in amide synthesis is the development of coupling reagents that enable the direct reaction of a carboxylic acid (propanoic acid) with an amine (3-ethoxybenzylamine) under mild conditions. These reagents activate the carboxylic acid in situ, avoiding the need to first convert it to a more reactive species like an acyl chloride. This approach offers better atom economy and avoids the generation of corrosive byproducts.

Prominent classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) have been widely used for decades, often in combination with additives like HOBt (Hydroxybenzotriazole) to suppress side reactions and reduce racemization if chiral centers are present. bachem.com

Phosphonium and Aminium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid coupling with high yields. bachem.com COMU, an Oxyma Pure-based aminium salt, is noted for being a safer alternative to HOBt/HOAt-based reagents. bachem.com

Other Novel Reagents: More recent developments include ynamides, which act as effective coupling reagents under very mild conditions. organic-chemistry.orgthieme-connect.com Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to effectively mediate the direct amidation of carboxylic acids and amines. acs.org

Alternative strategies also include catalytic N-alkylation, where an amide is reacted with an alcohol in the presence of a catalyst. For instance, propanamide could be N-alkylated with 3-ethoxybenzyl alcohol using ruthenium or cobalt nanoparticle catalysts. nih.govrsc.orgnih.gov This represents a highly atom-economical "borrowing hydrogen" methodology where water is the only byproduct. nih.gov

Chemo- and Regioselective Synthesis Considerations

The primary challenge in the synthesis of this compound lies in achieving high chemoselectivity and regioselectivity. In the acylation of 3-ethoxybenzylamine, the reaction should selectively occur at the nitrogen atom of the amino group over any potential reaction at the oxygen of the ethoxy group. Fortunately, the amine is significantly more nucleophilic than the ether, ensuring that the reaction proceeds with high chemoselectivity under standard acylation conditions.

Regioselectivity is a key consideration when dealing with substituted aromatic precursors. For this compound, the starting material, 3-ethoxybenzylamine, dictates the substitution pattern on the benzene (B151609) ring. The synthesis of 3-ethoxybenzylamine itself requires regioselective functionalization of a benzene ring, for instance, through the reduction of 3-ethoxybenzonitrile or the reductive amination of 3-ethoxybenzaldehyde.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is centered around its three main functional groups: the secondary amide, the ethoxy group, and the aromatic ring. libretexts.org These sites allow for a variety of chemical transformations and the synthesis of a diverse range of derivatives.

Exploration of Functional Group Transformations

The amide bond in this compound can undergo hydrolysis under acidic or basic conditions to yield 3-ethoxybenzylamine and propanoic acid. Reduction of the amide carbonyl group, for instance with a strong reducing agent like lithium aluminum hydride, would produce the corresponding secondary amine, N-(3-ethoxybenzyl)propan-1-amine. mnstate.edu

The ethoxy group is generally stable but can be cleaved under harsh conditions, for example, using strong acids like hydrobromic acid or a Lewis acid such as boron tribromide, to yield the corresponding phenol, N-(3-hydroxybenzyl)propanamide. nih.gov The aromatic ring can undergo electrophilic aromatic substitution reactions. The directing effects of the ethoxy (ortho-, para-directing) and the N-acylbenzyl (meta-directing with respect to the methylene (B1212753) bridge) groups will influence the position of substitution. Nitration, halogenation, sulfonation, and Friedel-Crafts reactions could potentially be used to introduce new functional groups onto the benzene ring.

Synthesis of this compound Analogues and Derivatives

A wide array of analogues and derivatives of this compound can be synthesized by modifying the core structure. researchgate.netsemanticscholar.org

Variation of the Acyl Group: By replacing propanoyl chloride with other acyl chlorides or carboxylic acids, a series of N-(3-ethoxybenzyl)amides can be prepared. For example, using benzoyl chloride would yield N-(3-ethoxybenzyl)benzamide.

Modification of the Benzyl (B1604629) Moiety: Analogues can be synthesized from different substituted benzylamines. For instance, using 3-methoxybenzylamine (B130926) would result in N-(3-methoxybenzyl)propanamide. nih.gov Similarly, benzylamines with different substitution patterns on the aromatic ring can be employed. ontosight.ai

Derivatization of the Aromatic Ring: As mentioned, electrophilic aromatic substitution can introduce various substituents onto the benzene ring of this compound, leading to a range of derivatives with potentially altered properties.

N-Alkylation/N-Arylation: While less common for secondary amides, it is theoretically possible to further substitute the nitrogen atom, although this would require specific and potentially harsh reaction conditions.

The following table provides examples of potential analogues and the starting materials that could be used for their synthesis:

Analogue NameBenzylamine PrecursorAcyl/Carboxylic Acid Precursor
N-(3-methoxybenzyl)propanamide3-methoxybenzylaminePropanoic acid / Propanoyl chloride
N-(3-ethoxybenzyl)acetamide3-ethoxybenzylamineAcetic acid / Acetyl chloride
N-(3-ethoxybenzyl)benzamide3-ethoxybenzylamineBenzoic acid / Benzoyl chloride
N-(2-ethoxybenzyl)propanamide2-ethoxybenzylaminePropanoic acid / Propanoyl chloride
N-(4-ethoxybenzyl)propanamide4-ethoxybenzylaminePropanoic acid / Propanoyl chloride

Reaction Mechanism Elucidation in Synthetic Routes

The primary synthetic route to this compound, the acylation of 3-ethoxybenzylamine with propanoyl chloride, proceeds through a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propanoyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, such as triethylamine or another molecule of the starting amine, then deprotonates the nitrogen to yield the final this compound product.

In the case of carbodiimide-mediated coupling, the carboxylic acid (propanoic acid) is first activated by the carbodiimide (B86325) (e.g., EDCI) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (3-ethoxybenzylamine). The addition of HOBt can improve the efficiency of the reaction by forming an active ester intermediate, which is less prone to side reactions and racemization (if chiral centers are present). nih.gov The amine then reacts with this activated ester to form the amide bond. Understanding these mechanisms is crucial for optimizing reaction conditions and minimizing the formation of byproducts.

Research on this compound Remains Undisclosed in Public Scientific Literature

Despite interest in the broader class of propanamide derivatives for their potential pharmacological applications, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of specific research data for the chemical compound This compound . Consequently, an in-depth analysis of its pharmacological and biological research investigations, as per a structured scientific outline, cannot be constructed at this time.

Extensive searches for dedicated studies on this compound, including its in vitro screening against enzyme targets, receptor binding and modulation studies, and use in cellular assay systems for mechanistic insights, have yielded no specific results. Similarly, there is no available information regarding its enzyme inhibition kinetics, particularly concerning cholinesterase enzymes.

While research exists for structurally related compounds, such as other benzylamide or propanamide derivatives, these findings are not directly applicable to this compound. The specific placement of the ethoxy group on the benzyl ring at the 3-position, combined with the propanamide side chain, creates a unique chemical entity whose biological activities have not been publicly documented.

The absence of data prevents the creation of a detailed scientific article covering the following key research areas:

Evaluation of Biological Activity Profiles in Research Models: No studies were found that have screened this compound for its effects on biological targets.

Mechanistic Studies of Biological Interactions: Without primary activity data, no subsequent mechanistic studies, including enzyme inhibition kinetics, have been published.

Pharmacological and Biological Research Investigations

Mechanistic Studies of Biological Interactions

Ligand-Receptor Interaction Analysis

Cannabinoid Receptor (CB1R, CB2R) Affinity and Selectivity

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that constitute a major part of the endocannabinoid system. wikipedia.orgmdpi.comfrontiersin.org CB1 receptors are abundant in the central nervous system, while CB2 receptors are primarily expressed in immune cells. mdpi.commq.edu.aunih.gov The affinity and selectivity of ligands for these receptors are critical determinants of their therapeutic potential and side-effect profiles. wikipedia.org

While direct binding affinity data for N-(3-ethoxybenzyl)propanamide at cannabinoid receptors is not extensively detailed in the reviewed literature, research on structurally related compounds provides context. The cannabinoid system is known to interact with a wide range of ligands, including endogenous cannabinoids like anandamide (B1667382) and synthetic modulators. mdpi.comwindows.net For instance, the synthetic agonist CP 55,940 displays high and roughly equal affinity for both CB1 and CB2 receptors, with Ki values in the low nanomolar range. windows.net In contrast, some synthetic analogs exhibit significant selectivity; for example, WIN 55,212-3 acts as a partial inverse agonist at CB1 receptors and a neutral antagonist at CB2 receptors. windows.net The development of selective CB2R agonists is a major goal in drug discovery to avoid the psychoactive effects associated with CB1R activation. mdpi.commq.edu.au Given that GPR55, another GPCR, can be activated by some cannabinoid ligands despite low sequence homology with CB1R and CB2R, the interaction profile of novel compounds can be complex. nih.gov

Dopamine (B1211576) D3 Receptor Selectivity

The dopamine D3 receptor (D3R) is a key therapeutic target for neuropsychiatric disorders, but achieving selectivity over the highly homologous D2 receptor (D2R) is a significant challenge. nih.gov Research into D3R-selective ligands often involves exploring how different molecular fragments interact with the orthosteric and secondary binding pockets of the receptor. nih.govnih.gov

Studies on compounds analogous to this compound offer valuable insights. For example, in a series of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) derivatives, the nature of the arylamide "tail" significantly influences D3R affinity and selectivity. nih.gov Replacing a 4-methoxyphenyl (B3050149) tail with a 3-methoxyphenyl (B12655295) group led to a twofold decrease in D3R affinity, suggesting a sensitivity to the substituent's position on the phenyl ring. nih.gov This highlights the importance of the substitution pattern on the benzyl (B1604629) moiety for D3R binding. The table below, derived from studies on related structures, illustrates the impact of such modifications. nih.gov

Compound Analogue (Modification on Phenyl Ring)D3R Affinity (Ki, nM)D2R Affinity (Ki, nM)D1R Affinity (Ki, nM)Reference
4-pyridyl24>10000>10000 nih.gov
4-hydroxyphenyl8.7>10000>10000 nih.gov
3-methoxyphenyl~10.2 (2-fold decrease vs 4-methoxy)>10000>10000 nih.gov
4-fluorophenyl4.41500>10000 nih.gov

Investigation of Biochemical Pathways

Research into the specific biochemical pathways modulated by this compound is emerging, with significant findings from closely related analogs. A notable study investigated N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) , a compound distinguished from the subject of this article only by a methoxy (B1213986) group instead of an ethoxy group on the benzyl ring. nih.gov This research demonstrated that MBOC promotes bone formation by activating the canonical Wnt/β-catenin signaling pathway. nih.gov Specifically, MBOC was found to inhibit the phosphorylation of GSK-3β at Tyr216, leading to the stabilization and nuclear translocation of β-catenin, which in turn upregulates the expression of key osteogenic transcription factors like runt-related transcription factor 2 and osterix. nih.gov

Furthermore, investigations into other propanamide derivatives suggest potential interactions with other signaling cascades. For instance, structural analogs of N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide have been identified as agonists of the formyl peptide receptor (FPR) and can inhibit NF-κB signaling, a central pathway in inflammation.

Research into Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing lead compounds by identifying which parts of the molecule are essential for biological activity and how modifications affect potency and selectivity.

Identification of Key Pharmacophoric Features

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For propanamide-based ligands, several key features have been identified from various studies:

Aromatic Ring: The substituted benzyl group, in this case, 3-ethoxybenzyl, typically interacts with a hydrophobic pocket in the receptor binding site. The substitution pattern is critical for orienting the molecule correctly. nih.govresearchgate.net

Amide Linker: The propanamide moiety serves as a central scaffold. The carbonyl oxygen often acts as a hydrogen bond acceptor, while the amide N-H group can act as a hydrogen bond donor. nih.gov The linker's length and flexibility are critical for spanning the distance between different interaction points within the binding site. researchgate.net

α-Methyl Group: In several series of related compounds, the methyl group at the α-position of the propanamide is a critical pharmacophore. Its removal or replacement with a second alkyl group has been shown to abrogate biological activity, suggesting it makes a key stereospecific interaction with a hydrophobic region of the target protein. nih.govnih.gov

Impact of Substituent Modifications on Activity and Selectivity

Systematic modification of the this compound scaffold can be informed by SAR studies on related compound series.

Benzyl Ring Substituents: The position and nature of substituents on the benzyl ring are paramount. In studies of melatonin (B1676174) receptor analogs, a methoxy group at the 3-position of the phenyl ring was found to be optimal for binding affinity, a finding that supports the potential activity of the 3-ethoxy analog. researchgate.net In the context of D3R antagonists, moving a methoxy group from the 4-position to the 3-position decreased affinity, while replacing it with a halogen like fluorine enhanced affinity. nih.gov

Propanamide Linker Modifications: Altering the linker can have dramatic effects. Studies on TRPV1 antagonists showed that replacing the propanamide with a reverse amide led to a marked loss of activity, though extending the carbon chain of the reverse amide could recover some potency. nih.gov This indicates that the specific orientation of the amide bond is crucial for interaction with the receptor.

α-Position Substituents: As previously mentioned, the α-methyl group is often vital. In one study, removing the α-substituent or adding a second one completely abolished the inhibitory activity of phenoxyacetamide T3SS inhibitors. nih.gov

The following table summarizes SAR findings from related propanamide structures, providing a guide to how modifications might impact the activity of this compound derivatives. nih.govnih.gov

Modification AreaModificationObserved Impact on Activity (in related series)Reference
α-Position of AmideRemove methyl groupAbrogates activity nih.gov
Replace methyl with cyclopropylDramatic loss of activity nih.gov
Amide LinkerReverse amideMarked loss of activity nih.gov
Reverse amide with 1-carbon elongationImproved activity over reverse amide nih.gov
Benzyl Amide GroupVarying substituents on benzyl ringTolerated without loss of potency in some series nih.gov
Replace 4-methoxy with 3-methoxy on phenyl2-fold decrease in D3R affinity nih.gov

Design Principles for Optimized this compound Derivatives

Based on the available SAR data for related structures, several principles can guide the design of optimized this compound derivatives:

Preserve the Core Scaffold: The N-benzylpropanamide structure with its α-methyl group appears to be a successful template. Major alterations, such as reversing the amide bond, should be approached with caution as they are likely to be detrimental to activity. nih.gov

Systematically Explore Benzyl Ring Substitutions: While the 3-ethoxy group is a promising feature based on analogy with 3-methoxy compounds, exploring other substituents at this and other positions is a rational strategy. researchgate.net Small, electron-withdrawing groups like halogens (e.g., fluorine) at the 4-position have been shown to enhance D3R affinity in some scaffolds. nih.gov

Introduce Hydrogen-Bonding Moieties: The addition of groups capable of forming new hydrogen bonds, such as a hydroxyl group on the propanamide linker, has been shown to significantly improve selectivity for D3R over D2R in certain molecular frameworks. nih.gov This strategy could be applied to modulate the selectivity profile of this compound derivatives.

Consider Bioisosteric Replacements: The ethoxy group could be replaced with other bioisosteres to fine-tune physicochemical properties like lipophilicity and metabolic stability without drastically altering the steric profile.

By applying these principles, medicinal chemists can rationally design new analogs of this compound with potentially enhanced potency, selectivity, and desired pharmacological profiles for various therapeutic targets.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as N-(3-ethoxybenzyl)propanamide, to a protein receptor.

Prediction of Binding Modes and Affinities

The binding mode of this compound within a protein's active site would be governed by its structural features: the ethoxybenzyl group, the propanamide linkage, and the terminal ethyl group. Docking studies on similar N-substituted benzamides have shown that the aromatic ring often orients towards hydrophobic pockets within the receptor. researchgate.netnih.gov The ethoxy group at the meta-position of the benzyl (B1604629) ring is likely to influence the molecule's orientation to optimize van der Waals and potential hydrogen bond interactions.

The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), is a prediction of the strength of the interaction. For analogous compounds, these scores are used to rank potential inhibitors. For instance, in studies of N-substituted benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors, molecular docking was used to correlate predicted binding affinities with experimental inhibitory activities. nih.gov Similarly, docking studies on N-aryl-3-(indol-3-yl)propanamides against catalase revealed binding scores around -5.41 kcal/mol, indicating favorable interactions. researchgate.net It is anticipated that this compound would exhibit comparable binding affinities depending on the specific protein target.

Table 1: Predicted Binding Affinities of Analogous Propanamide and Benzamide Derivatives against Various Protein Targets

Compound/Derivative ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
N-aryl-3-(indol-3-yl)propanamideCatalase-5.41 researchgate.net
N-substituted benzamideHistone Deacetylase 2 (HDAC2)Similar to standard inhibitor MS-275 nih.gov
N-substituted benzylamidesHIV-1 Reverse TranscriptaseNot specified nih.gov

This table is illustrative and compiled from data on analogous compounds.

Identification of Key Residues in Receptor/Enzyme Active Sites

Computational docking allows for the precise identification of amino acid residues that form crucial interactions with a ligand. For a molecule like this compound, key interactions would likely involve:

Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan): The benzyl ring of the ligand can engage in π-π stacking or hydrophobic interactions with the aromatic side chains of these residues. biorxiv.org

Polar residues (e.g., Asparagine, Glutamine, Serine, Threonine): The amide group of the ligand is capable of forming hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). mdpi.com

Charged residues (e.g., Aspartate, Glutamate, Lysine, Arginine): Depending on the protonation state of the active site residues, electrostatic interactions or salt bridges could be formed.

In a study of N-substituted benzamides with HDAC2, key interactions were observed with specific tyrosine, histidine, and proline residues within the active site. researchgate.net For this compound, the ethoxy group could also interact with hydrophobic residues or, in some cases, the oxygen atom could act as a hydrogen bond acceptor.

Characterization of Hydrogen Bonding and Hydrophobic Interactions

The stability of a protein-ligand complex is largely determined by a network of non-covalent interactions.

Hydrogen Bonding: The secondary amide (–NH-CO–) in this compound is a key motif for forming hydrogen bonds. The amide nitrogen can donate a hydrogen bond, while the carbonyl oxygen is a potent hydrogen bond acceptor. These interactions are critical for the specificity and stability of binding. mdpi.com The oxygen atom of the ethoxy group might also participate as a hydrogen bond acceptor.

Hydrophobic Interactions: These are non-specific interactions that play a major role in ligand binding. The benzyl ring and the ethyl groups of this compound provide significant hydrophobic surfaces. These regions of the molecule are likely to be buried in hydrophobic pockets of the target protein, shielded from the aqueous solvent. Studies on various aromatic amides consistently highlight the importance of hydrophobic interactions in stabilizing the ligand within the active site. researchgate.netbiorxiv.org

Amide-π Stacking: A specific type of interaction that could be relevant is amide-π stacking, where the amide plane interacts with an aromatic ring. This interaction is common in protein structures and can contribute significantly to binding energy. mdpi.comacs.orgchemistryviews.org The benzyl ring of this compound could stack against the backbone or side-chain amides of the protein.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a molecule and its complexes over time, complementing the static picture from molecular docking.

Conformational Analysis and Flexibility

This compound possesses several rotatable bonds, granting it considerable conformational flexibility. Key areas of flexibility include the torsion angles around the propanamide linker and the ethoxy group. MD simulations can explore the accessible conformational space of the ligand in solution and within the confines of a binding pocket. mdpi.com Understanding the ligand's preferred conformations is crucial, as the bioactive conformation (the one adopted upon binding) may not be the lowest energy conformation in solution. The challenge of handling ligand flexibility is a significant aspect of modern computational drug design. nih.govnih.govjscimedcentral.comresearchgate.net

Protein-Ligand Complex Stability Studies

Once a potential binding pose is identified through docking, MD simulations are employed to assess the stability of the protein-ligand complex. By simulating the complex over nanoseconds or longer, researchers can observe whether the ligand remains stably bound in its initial pose or if it shifts or dissociates. Key metrics for stability analysis include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD suggests that the complex has reached equilibrium and the ligand is not undergoing major positional changes.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked throughout the simulation. Stable hydrogen bonds are indicative of a strong and specific interaction.

Interaction Energy Calculations: The binding free energy can be more accurately estimated using methods like MM/PBSA or MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area), which average interaction energies over the MD trajectory.

Studies on N-Aryl-Propanamides have utilized MD simulations to confirm the stability of ligand-protein interactions predicted by docking. mdpi.commdpi.com For this compound, MD simulations would be essential to validate docking predictions and provide a more realistic model of its interaction with a biological target.

In Silico Screening and Virtual Library Design

In modern drug discovery, in silico screening and the design of virtual libraries are foundational computational techniques used to identify and refine potential drug candidates from vast chemical spaces. sygnaturediscovery.com These methods allow researchers to computationally evaluate large collections of molecules for their potential to interact with a biological target, thereby prioritizing a smaller, more manageable number of compounds for expensive and time-consuming experimental synthesis and testing. nih.govcriver.com

Virtual library design involves the creation of large, computationally accessible databases of chemical structures. drugdesign.org These libraries can range from broad, diverse collections designed to cover a wide swath of chemical space to more focused libraries enriched with chemotypes known or predicted to be active against specific target families. sygnaturediscovery.comnih.gov For instance, Sygnature Discovery has curated an 8-million-compound in silico library optimized for high-throughput virtual screening by applying stringent physicochemical property filters and removing compounds with undesirable functionalities. sygnaturediscovery.com The construction of these libraries often begins with a set of core structures or scaffolds, which are then decorated with various substituents at defined points of diversity. nih.gov

A critical aspect of virtual library design is the selection of molecules that span a desired property space, a process that can be based on the diversity of the building blocks (reagents) or the final products. drugdesign.org Computational tools are employed to enumerate all possible products from a set of reagents and then prioritize them for synthesis using methods like chemical clustering, property-based filtering, and pharmacophore fit analysis. sygnaturediscovery.com This approach accelerates the exploration of Structure-Activity Relationships (SAR) and aids in the discovery of novel lead structures. sygnaturediscovery.com For a compound like this compound, in silico screening could be used to search virtual libraries for analogs with improved properties or to identify entirely new scaffolds with similar predicted activity.

Table 1: Common Methodologies in Virtual Library Design and Screening

Methodology Description Application Example
High-Throughput Virtual Screening (HTVS) A computational method that docks large libraries of compounds into the structure of a biological target to predict binding affinity. nih.gov Screening millions of compounds from the Drug Bank or ChEMBL databases against a target like a viral polymerase to identify potential inhibitors. nih.gov
Property-Based Filtering Selection or elimination of compounds from a library based on calculated physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors). sygnaturediscovery.com Crafting a "lead-like" library by applying filters to ensure compounds have properties amenable to further development. sygnaturediscovery.com
Similarity/Substructure Searching Searching a database for compounds that are structurally similar to a known active molecule or contain a specific chemical substructure. criver.com Expanding the chemical space around a screening hit by finding commercially available analogs. criver.com
Structure-Based Design Utilizing the 3D structure of the target protein (from X-ray crystallography or homology modeling) to design or select compounds that will fit into the binding site. criver.com Designing a focused library for kinase inhibitors by ensuring scaffolds can form key hydrogen bonds in the ATP binding site. nih.gov
Ligand-Based Design Using the structure of known active ligands to create models (like pharmacophores) for searching for new compounds when no target structure is available. criver.com Developing a pharmacophore model from a set of known agonists to screen a virtual library for new compounds with similar features. researchgate.net

Pharmacophore Modeling for Compound Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target and elicit a response. jppres.com A pharmacophore model is not a real molecule but an abstract representation of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative charges. acs.org These models serve as 3D queries to rapidly screen large virtual libraries, identifying novel compounds that possess the required features in the correct spatial orientation. researchgate.netnih.gov

The process of generating a pharmacophore model typically involves aligning a set of known active molecules and extracting their common chemical features. nih.gov More advanced methods generate "consensus pharmacophores" by combining the strengths of multiple individual models to create a more reliable and accurate representation of the necessary interactions for binding to a common target. acs.org For example, a consensus model for SARS-CoV-2 Mpro inhibitors was generated by aligning 152 bioactive conformers, resulting in a robust tool for screening over 340 million compounds and identifying novel chemical scaffolds with inhibitory activity. nih.gov

For a compound like this compound, a pharmacophore model could be developed based on it and its analogs if they show activity against a particular target. The key features might include the aromatic ring of the benzyl group, the hydrogen bond donor of the amide nitrogen, the hydrogen bond acceptor of the amide oxygen, and the hydrophobic ethoxy group. Such a model could then be used to discover structurally diverse compounds that maintain these key interaction points. Studies on melatonin (B1676174) analogs, which share the N-acyl-alkylamine feature, have successfully used pharmacophore models to understand structure-activity relationships and identify key features for receptor affinity. researchgate.net

Table 2: Potential Pharmacophoric Features of this compound and Analogs

Pharmacophoric Feature Potential Role in Binding Source Moiety in this compound
Aromatic Ring (AR) Can engage in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket. Benzyl group
Hydrogen Bond Donor (HBD) Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the protein backbone or side chains. N-H of the propanamide linker
Hydrogen Bond Acceptor (HBA) Forms hydrogen bonds with donor groups (e.g., amine or hydroxyl protons) on the protein. C=O of the propanamide linker; Oxygen of the ethoxy group
Hydrophobic Group (HY) Interacts with nonpolar pockets in the target protein, contributing to binding affinity and specificity. Ethyl group of the ethoxy moiety; Propyl group of the propanamide

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a crucial lead optimization strategy in medicinal chemistry that aims to replace the central core structure (scaffold) of a known active compound with a chemically different one, while preserving the spatial arrangement of the essential side chains responsible for biological activity. criver.com This technique is invaluable for discovering novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties (like poor solubility or metabolic instability) of an initial lead, or identifying compounds with improved potency or different side-effect profiles. semanticscholar.orgslideshare.net

The process can be driven by the intuition of medicinal chemists or accelerated by computational methods. criver.com Software tools such as BROOD, Spark, and ReCore are designed to suggest alternative scaffolds by aligning the geometry of the proposed new core with the original, ensuring that key substituent vectors are maintained. criver.com A successful scaffold hop can result in a new chemical series where the side chains responsible for target interaction are positioned almost identically to the original lead, even though the connecting scaffold is completely different. criver.com For instance, a scaffold hopping exercise on a series of proteasome inhibitors successfully identified a new chemical core with significantly improved solubility while maintaining potency. semanticscholar.org

In the context of this compound, if it were identified as a hit compound with suboptimal properties, scaffold hopping could be employed. The propanamide linker and the ethoxybenzyl group could be treated as key interacting fragments, and computational tools would search for new central scaffolds to link them in a similar 3D orientation. This could lead to the discovery of entirely new classes of compounds that retain the desired biological activity but possess better drug-like properties. A recent study demonstrated a novel in silico scaffold-hopping method that integrates amino acid interaction mapping, successfully identifying new drug candidates with diverse structures but conserved pharmacological activity. nih.gov

Prediction of Interaction with Biological Targets

Identifying the biological target of a small molecule is a critical yet challenging step in drug discovery and chemical biology. nih.gov In silico target prediction tools offer a rapid and cost-effective way to generate hypotheses about a compound's mechanism of action or potential off-target effects. These methods generally fall into two categories: ligand-based and structure-based.

Ligand-based approaches, such as that used by the TargetHunter web server, predict targets by mining large chemogenomic databases like ChEMBL. nih.gov The underlying principle is that structurally similar compounds are likely to have similar biological profiles. nih.gov The algorithm predicts targets for a query molecule by identifying its most structurally similar counterparts in the database and assigning their known targets to the query. nih.gov Other machine learning models build statistical relationships between chemical structures and biological activities across hundreds of targets to make predictions. nih.gov

Structure-based methods involve docking the small molecule into the binding sites of multiple protein structures to predict potential interactions. Furthermore, once a potential interaction is identified, molecular dynamics (MD) simulations can be used to model the stability of the compound-protein complex over time, providing deeper insight into the binding mode. nih.gov For example, a comprehensive theoretical investigation of a related propanamide derivative, 3-chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethyl propanamide, used in silico analysis to explore its interactions with potential targets like TRPV1 and DNA. researchgate.net Similarly, docking studies on novel biheterocyclic propanamides were used to rationalize their enzyme inhibitory activity by clarifying their binding modes. semanticscholar.org For this compound, these computational tools could predict its primary biological targets and potential off-targets, guiding experimental validation and further development.

Emerging Research Applications and Future Directions

Development of N-(3-ethoxybenzyl)propanamide as a Research Probe

A crucial aspect of modern biomedical research is the development of molecular probes—specialized chemical tools used to study and manipulate biological systems. These probes are instrumental in identifying and validating new drug targets. The Buolamwini lab at Rosalind Franklin University, for example, focuses on drug design and the development of such probes using a combination of synthetic medicinal chemistry and computer-aided molecular design rosalindfranklin.edu.

While this compound has not yet been developed as a research probe, its scaffold presents a viable starting point. To function as a probe, the molecule would need to be chemically modified to incorporate specific functionalities. These modifications could include:

Biotinylation: Attaching a biotin (B1667282) molecule to allow for affinity purification of its biological targets.

Fluorescent Labeling: Incorporating a fluorophore to enable visualization of the compound's localization within cells or tissues via microscopy.

Photoaffinity Labeling: Introducing a photoreactive group that, upon exposure to UV light, forms a covalent bond with its target protein, allowing for definitive identification.

The development of this compound into a research probe would be a critical first step in elucidating its mechanism of action and identifying its specific molecular binding partners within a cell, thereby paving the way for targeted therapeutic development.

Exploration of Novel Biological Targets for Propanamide Derivatives

The propanamide scaffold is a recurring motif in a multitude of biologically active compounds, suggesting that this compound could be screened for a wide array of therapeutic applications. Research into related propanamide derivatives has revealed their potential to interact with a diverse range of biological targets. nanobioletters.commdpi.comnih.govnih.govnih.govacs.orgnih.govnih.govresearchgate.net

Key areas where propanamide derivatives have shown promise include:

Oncology: A series of 7-propanamide benzoxaboroles demonstrated potent activity against ovarian cancer cells, with some compounds showing IC50 values as low as 21 nM and inducing apoptosis nih.gov. Similarly, N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been identified as antiproliferative agents against various cancer cell lines mdpi.com. Another class of propanamide derivatives has been characterized as selective androgen receptor degraders (SARDs), offering a potential treatment for enzalutamide-resistant prostate cancer nih.gov.

Inflammation and Pain: Conjugates of naproxen (B1676952) (a common NSAID) with propanamide-sulfonamide structures have been synthesized and shown to act as dual inhibitors of urease and cyclooxygenase-2 (COX-2), enzymes involved in bacterial activity and inflammation nih.govresearchgate.net. Furthermore, a novel class of N-(heteroaryl) propanamides has been discovered to be potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that regulates endocannabinoid signaling and represents a promising target for non-addictive pain relief nih.gov.

Infectious Diseases: Amide derivatives are recognized for their potent antimicrobial, antibacterial, and antifungal activities nanobioletters.com. N-benzoyl-2-hydroxybenzamides have shown excellent activity against protozoan parasites, including the K1 isolate of P. falciparum (malaria) and L. donovani (leishmaniasis) nih.gov. Other studies have focused on developing N-benzyl carboxamides as antimicrobial agents researchgate.net.

Metabolic Disorders: Novel biheterocyclic propanamides incorporating indole (B1671886) and oxadiazole moieties have been synthesized and evaluated as antidiabetic agents, with some compounds showing promising inhibitory potential against the α-glucosidase enzyme acs.org.

This diverse range of activities highlights the therapeutic potential of the propanamide scaffold. A systematic screening of this compound against these and other targets could uncover novel biological functions.

Therapeutic AreaBiological Target/ActivityExample Propanamide ClassReference
OncologyAntiproliferative (Ovarian Cancer)7-Propanamide benzoxaboroles nih.gov
OncologySelective Androgen Receptor Degraders (SARDs)Diaryl propanamides nih.gov
InflammationCOX-2 and Urease InhibitionPropanamide-sulfonamide conjugates nih.govresearchgate.net
Pain ReliefFatty Acid Amide Hydrolase (FAAH) InhibitionN-(heteroaryl) propanamides nih.gov
Infectious DiseaseAntiprotozoal (Malaria, Leishmaniasis)N-benzoyl-2-hydroxybenzamides nih.gov
Metabolic Diseaseα-Glucosidase InhibitionBiheterocyclic propanamides acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The application of AI/ML to a scaffold like this compound could involve several key strategies:

Virtual Screening: AI models can be trained on vast libraries of chemical compounds to predict properties such as binding affinity to a specific target. This allows for the rapid screening of billions of potential drug candidates, a scale unfeasible with traditional methods, to identify the most promising molecules for synthesis and testing drugtargetreview.com.

Generative Chemistry: Advanced AI models, such as Generative Adversarial Networks (GANs), can be used to design entirely new molecules with desired properties. By providing the model with the this compound scaffold and a set of desired attributes (e.g., high potency, low toxicity), it can generate novel derivatives optimized for a specific biological target scitechdaily.com.

ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is even synthesized nih.govmdpi.com. This allows researchers to prioritize candidates with better drug-like properties, reducing the likelihood of late-stage failures.

Synthesis Planning: AI tools can analyze the vast repository of known chemical reactions to propose and optimize efficient synthetic routes for target molecules and their derivatives, saving significant time and resources in the lab drugtargetreview.commdpi.com.

Stereochemical Investigations and Enantioselective Synthesis

The three-dimensional structure of a molecule, or its stereochemistry, is a critical determinant of its biological activity. While this compound itself is an achiral molecule (it does not have a non-superimposable mirror image), minor modifications to its structure could introduce a chiral center, making stereochemistry a vital consideration for future development.

For instance, adding a substituent to the carbon atom adjacent to the carbonyl group in the propanamide moiety would create a chiral center. In such cases, the two resulting mirror-image forms, known as enantiomers, could have vastly different pharmacological and toxicological profiles. Chiral amides are important structures in many pharmaceuticals, and their efficient synthesis is a significant area of research nih.govnih.gov.

Advanced methods for enantioselective synthesis—chemical reactions that produce one enantiomer in preference to the other—would be essential. Modern techniques for creating chiral amides include:

Palladium-catalyzed asymmetric hydroaminocarbonylation of alkenes thieme-connect.com.

Rhodium- and chiral squaramide-cocatalyzed carbene insertion into amide N-H bonds nih.govnih.gov.

Biocatalytic strategies using engineered enzymes to perform asymmetric N-H carbene insertion rochester.edu.

Should a chiral derivative of this compound show therapeutic promise, these enantioselective synthesis methods would be crucial for producing the specific, biologically active stereoisomer for further study and potential clinical use.

Collaborative Research Opportunities and Interdisciplinary Approaches

The journey of a compound from a chemical concept to a therapeutic agent is a complex endeavor that necessitates a highly interdisciplinary and collaborative approach. The future development of this compound and its derivatives would depend on the integrated expertise of scientists from multiple fields:

Medicinal and Synthetic Chemists: Responsible for the design, synthesis, and structural modification of the parent compound and its analogs to optimize activity and properties nanobioletters.commdpi.com.

Computational Chemists and Data Scientists: To apply AI and ML algorithms for large-scale virtual screening, property prediction, and the design of novel molecular structures drugtargetreview.comnih.gov.

Biologists and Pharmacologists: To conduct the in vitro and in vivo assays necessary to determine the biological activity, potency, and efficacy of the compounds against various disease targets nih.govnih.gov.

Structural Biologists: To use techniques like X-ray crystallography to determine the precise three-dimensional structure of the compound bound to its biological target, providing critical insights for further structure-based drug design rosalindfranklin.edu.

Such a collaborative framework, combining computational prediction with empirical testing, is the hallmark of modern drug discovery. It ensures that research is conducted efficiently, with each discipline contributing essential knowledge to guide the project from the initial hit identification through lead optimization and toward a potential preclinical candidate.

Q & A

Q. Methodological Considerations

  • Activation Strategies : Pre-activation of the carboxylic acid using HATU or DCC improves coupling efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .
  • Monitoring : TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and NMR (δ 1.2–1.4 ppm for ethoxy CH3; δ 3.4–3.6 ppm for benzyl CH2) confirm intermediate formation .

How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Advanced Research Focus
Contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns) often arise from conformational flexibility or impurities.

Q. Methodological Approach

  • 1H/13C NMR : Key signals include the ethoxy group (δ 1.35 ppm for CH3, δ 4.0 ppm for OCH2) and amide proton (δ 6.8–7.2 ppm, broad). Overlapping signals may require 2D techniques (HSQC, HMBC) to assign quaternary carbons .
  • Mass Spectrometry : HRMS (ESI+) should show [M+H]+ at m/z 236.1285 (C12H17NO2+). Deviations >5 ppm suggest isotopic impurities or adducts .
  • X-ray Crystallography : Resolves absolute configuration; comparable to quinolinyl analogs in (e.g., space group P21/c, Z=4) .

What experimental designs are optimal for studying the biological activity of this compound?

Advanced Research Focus
Mechanistic studies require target-specific assays (e.g., enzyme inhibition, receptor binding) and pharmacokinetic profiling.

Q. Methodological Framework

  • In Vitro Assays :
    • Enzyme Inhibition : Dose-response curves (IC50) using fluorogenic substrates (e.g., trypsin-like proteases) .
    • Cellular Uptake : LC-MS quantification in cell lysates after 24h exposure (LOQ <10 nM) .
  • SAR Studies : Modify the ethoxy group (e.g., replace with methoxy or halogens) and assess activity changes. highlights nitro/methoxy substitutions enhancing potency .
  • Contradiction Resolution : Replicate assays under standardized conditions (pH 7.4, 37°C) to address variability in IC50 values .

How can researchers optimize reaction pathways to scale up this compound synthesis without compromising purity?

Advanced Research Focus
Scale-up challenges include exothermic reactions and byproduct formation.

Q. Methodological Strategies

  • DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) to identify robust conditions. notes that solvent polarity (e.g., acetonitrile vs. DCM) significantly affects yield .
  • Flow Chemistry : Continuous synthesis reduces thermal degradation; residence times <5 min at 50°C .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

What computational tools are effective for predicting the physicochemical properties of this compound?

Advanced Research Focus
Predict solubility, logP, and metabolic stability to guide experimental work.

Q. Methodological Tools

  • Molecular Dynamics (MD) : Simulate aqueous solubility; compare with experimental logP (~2.1) .
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., COX-2, as in ). Align with crystallographic data from quinolinyl analogs .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level; compare HOMO/LUMO energies with electrochemical data .

How should researchers address discrepancies in reported biological data for this compound analogs?

Advanced Research Focus
Contradictions may stem from assay variability, impurity profiles, or off-target effects.

Q. Methodological Solutions

  • Meta-analysis : Compare IC50 values across studies (e.g., vs. 15) using standardized units (µM) .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .
  • Impurity Profiling : LC-MS/MS to identify trace byproducts (e.g., hydrolyzed esters) that may confound results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.